N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

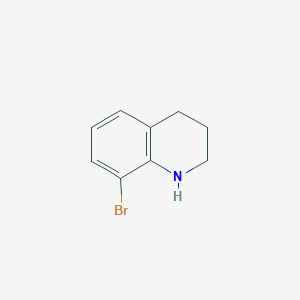

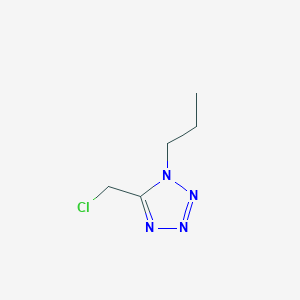

The compound “N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide” is a complex organic molecule. It contains a benzoxepine ring, which is a seven-membered ring with one oxygen atom, fused to a benzene ring . It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a chloro group (-Cl) attached to the phenyl ring .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the arrangement of atoms, the types of bonds present, and the overall 3D structure of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation or hydrolysis reactions, while the benzoxepine ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Method Development Research has focused on developing practical synthesis methods for structurally related compounds, demonstrating the ongoing interest in optimizing the synthesis of complex molecules. For example, Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, showcasing the importance of efficient synthetic routes in drug development (Ikemoto et al., 2005).

Heterocyclic Compound Synthesis The creation of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds has been explored for their anti-inflammatory and analgesic properties. This research underlines the exploration of heterocyclic compounds for therapeutic purposes, suggesting a wide range of potential applications for compounds with similar structures (Abu‐Hashem et al., 2020).

Intramolecular Aromatic Substitution The study of intramolecular aromatic substitution mechanisms, including the formation of N-acyl-3,4-dihydro-1H-2,1-benzoxazines and N-acyl-4,5-dihydro-1H,3H-2.1-benzoxazepine, offers insights into complex chemical reactions that could be relevant for synthesizing compounds with specific functional properties (Glover et al., 1984).

Serotonin Receptor Studies Research into the roles of serotonin receptor subtypes for antinociception in the spinal cord of rats provides a foundation for understanding the biological activity of compounds targeting these receptors. Such studies are crucial for the development of novel therapeutics for pain management and other neurological conditions (Jeong et al., 2004).

Photochemical and Thermal Additions The study of photochemical and thermal addition reactions, such as those involving 2-phenyl-3,1-benzoxazepine-5-carboxylate, highlights the intricate behavior of chemical compounds under different conditions, offering valuable insights for the development of novel materials or drug molecules (Somei et al., 1977).

Wirkmechanismus

Target of Action

The primary target of N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide is myeloperoxidase (MPO) . MPO is an enzyme most abundantly present in neutrophil granulocytes (a type of white blood cell). It is involved in the body’s immune response.

Mode of Action

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide acts as a selective inhibitor of myeloperoxidase . By inhibiting the activity of MPO, it can modulate the body’s immune response.

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-12-3-4-13-10-14(7-8-24-18(13)9-12)19(22)21-16-11-15(20)5-6-17(16)23-2/h3-11H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWZWOPQQJCEBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=C(C=CC(=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-8-methyl-1-benzoxepine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B2839800.png)

![2-phenyl-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2839801.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2839806.png)

![2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2839810.png)

![6-(4-bromophenyl)-2-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B2839815.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2839816.png)

![3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2839817.png)